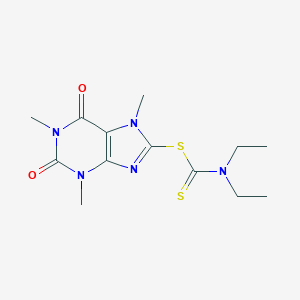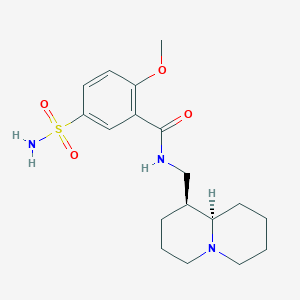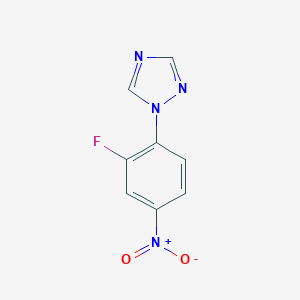
1-(N-Pentyl)cyclopentanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(N-Pentyl)cyclopentanol is an organic compound with the molecular formula C10H20O It is a cyclopentane derivative where a pentyl group is attached to the nitrogen atom, and a hydroxyl group is attached to the cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(N-Pentyl)cyclopentanol can be synthesized through several methods. One common approach involves the addition-esterification reaction of cyclopentene with acetic acid, followed by a transesterification reaction with methanol . The optimal conditions for the addition-esterification reaction are a temperature range of 333.15 to 353.15 K and molar ratios of acetic acid to cyclopentene in the range of 2:1 to 3:1. For the transesterification reaction, the ideal temperature range is 323.15 to 343.15 K, with a molar ratio of methanol to cyclopentyl acetate in the range of 3:1 to 4:1 .
Industrial Production Methods: In industrial settings, cyclopentanol is typically produced through the hydro-conversion of cyclopentanone, which is obtained by the decarboxylation of adipic acid at high temperatures . This process, however, generates a significant amount of pollutants, which limits its development.
Chemical Reactions Analysis
Types of Reactions: 1-(N-Pentyl)cyclopentanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur in the presence of reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products:
Oxidation: The oxidation of this compound typically yields cyclopentanone or other oxidized derivatives.
Reduction: Reduction reactions generally produce cyclopentane derivatives with reduced functional groups.
Substitution: Substitution reactions can lead to the formation of various substituted cyclopentane derivatives.
Scientific Research Applications
1-(N-Pentyl)cyclopentanol has several applications in scientific research:
Biology: This compound is utilized in the study of biological pathways and mechanisms due to its unique structural properties.
Industry: this compound is used in the production of perfumes, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(N-Pentyl)cyclopentanol involves its interaction with specific molecular targets and pathways. The hydroxyl group in the compound allows it to form hydrogen bonds with various biological molecules, influencing their structure and function. This interaction can modulate enzymatic activity, receptor binding, and other cellular processes, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Cyclopentanol: A cyclic alcohol with similar structural properties but without the pentyl group.
Cyclopentanone: An oxidized derivative of cyclopentanol with a ketone functional group.
Cyclopentane: A saturated cyclic hydrocarbon without any functional groups.
Uniqueness: 1-(N-Pentyl)cyclopentanol is unique due to the presence of both a pentyl group and a hydroxyl group, which confer distinct chemical and physical properties. This combination allows for a wide range of chemical reactions and applications that are not possible with simpler cyclopentane derivatives.
Properties
IUPAC Name |
1-pentylcyclopentan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-2-3-4-7-10(11)8-5-6-9-10/h11H,2-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPRXLSZAZXWDMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1(CCCC1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5058694 |
Source


|
| Record name | 1-(n-Pentyl)cyclopentanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5058694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194800-16-3 |
Source


|
| Record name | 1-(n-Pentyl)cyclopentanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5058694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Diethyl 3-amino-6-(trifluoromethyl)thieno[2,3-b]pyridine-2,5-dicarboxylate](/img/structure/B71475.png)



![Furo[3,2-c]pyridine-4-carboxylic acid](/img/structure/B71481.png)









